Cas no 1019609-79-0 (3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione)
3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, α-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- 3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione
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- Inchi: 1S/C10H15NO2S2/c1-8(10-3-2-5-14-10)11-9-4-6-15(12,13)7-9/h2-3,5,8-9,11H,4,6-7H2,1H3
- InChI Key: RNOGCQXLVZYUIB-UHFFFAOYSA-N
- SMILES: N(C1CCS(=O)(=O)C1)C(C1SC=CC=1)C
3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164080-0.05g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-164080-0.1g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 0.1g |
$640.0 | 2023-02-17 | ||
| Enamine | EN300-164080-0.25g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 0.25g |
$670.0 | 2023-02-17 | ||
| Enamine | EN300-164080-0.5g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 0.5g |
$699.0 | 2023-02-17 | ||
| Enamine | EN300-164080-1.0g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-164080-2.5g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 2.5g |
$1428.0 | 2023-02-17 | ||
| Enamine | EN300-164080-5.0g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 5.0g |
$2110.0 | 2023-02-17 | ||
| Enamine | EN300-164080-10.0g |
3-{[1-(thiophen-2-yl)ethyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-79-0 | 10.0g |
$3131.0 | 2023-02-17 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018405-1g |
3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide |
1019609-79-0 | 98% | 1g |
¥2791.0 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422863-1g |
3-((1-(Thiophen-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide |
1019609-79-0 | 98% | 1g |
¥3958 | 2023-02-27 |
3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione Suppliers
3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione
3-{[1-(Thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione: A Comprehensive Overview
The compound with CAS No. 1019609-79-0, known as 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione, has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is a derivative of thiolane dione, a class of compounds known for their versatile reactivity and biological activity. The presence of a thiophene ring and an amino group introduces additional complexity and functionality to the molecule, making it a subject of interest for both academic and industrial research.
Thiolane diones are cyclic compounds characterized by a five-membered ring containing two adjacent oxygen atoms in the form of ketones. The substitution pattern in 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione includes a thiophene moiety attached to an ethyl group, which is further connected to an amino group via a methylene bridge. This structure not only enhances the compound's stability but also provides multiple sites for potential chemical modifications, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of thiolane diones in drug discovery and material science. For instance, researchers have explored the use of 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. The thiophene ring, being an aromatic heterocycle, contributes to the compound's electronic properties, which can be exploited in designing novel pharmaceutical agents.
In terms of synthesis, 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione can be prepared through various routes, including cyclocondensation reactions and oxidative coupling. These methods leverage the reactivity of thiol groups and amino groups to form the desired cyclic structure. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and the availability of starting materials.
The application of 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in materials science have demonstrated the potential of thiolane diones as components in light-emitting diodes (LEDs) and photovoltaic cells due to their ability to facilitate charge transport.
Moreover, the compound's stability under various environmental conditions has been thoroughly investigated. Studies have shown that 3-{[1-(thiophen-2-yl)ethyl]amino}-1λ?-thiolane-1,1-dione exhibits remarkable resistance to thermal degradation and oxidative stress, which is crucial for its application in high-performance materials.
In conclusion, 3-{[
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